methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate
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Overview
Description
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chlorophenyl group, an acetylamino group, and an ethylpiperazinyl group attached to a benzoate core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Acylation Reaction:
Amidation Reaction: Coupling the acylated chlorophenylamine with a benzoic acid derivative.
Piperazine Substitution: Introducing the ethylpiperazine moiety through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-phenylpiperazin-1-yl)benzoate
Uniqueness
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H26ClN3O3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27) |
InChI Key |
AWXGLLJLHXMSIQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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